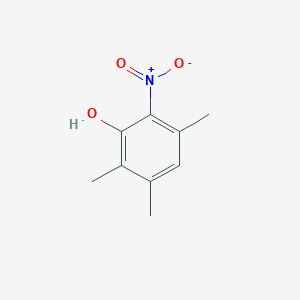

2-Nitro-3,5,6-trimethylphenol

Vue d'ensemble

Description

2-Nitro-3,5,6-trimethylphenol: is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenol, where the phenolic ring is substituted with three methyl groups and one nitro group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3,5,6-trimethylphenol typically involves the nitration of 2,3,5-trimethylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid over-nitration or decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Nitro-3,5,6-trimethylphenol can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation, alkylation, and acylation.

Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Halogens (e.g., bromine, chlorine), alkyl halides, acyl chlorides.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Reduction: 2-Amino-3,5,6-trimethylphenol.

Substitution: Various halogenated, alkylated, or acylated derivatives.

Oxidation: Corresponding carboxylic acids or aldehydes.

Applications De Recherche Scientifique

Environmental Remediation

Role in Pollutant Degradation

2-Nitro-3,5,6-trimethylphenol has been studied for its potential in the degradation of environmental pollutants. Its polar nitro group enhances its solubility in water, making it effective for bioremediation processes. Research indicates that this compound can facilitate the breakdown of organic pollutants in soil and water systems through microbial activity.

Catalysis

Model Compound for Nitro Reduction Studies

In catalytic research, this compound serves as a model compound for studying catalytic reduction reactions involving nitro groups. Its structure allows researchers to investigate the mechanisms of nitro group reduction under various conditions. This application is particularly significant in developing new catalysts for industrial processes.

Green Chemistry

Synthesis of Metal Nanoparticles

The compound is involved in green chemistry initiatives, particularly in the synthesis of metal nanoparticles. These nanoparticles are utilized as catalysts in various reactions due to their enhanced surface area and reactivity. The environmentally friendly synthesis methods using this compound align with the principles of green chemistry by minimizing waste and reducing hazardous substances.

Synthesis of Intermediates and Pharmaceuticals

Intermediate for Hydroquinone Production

this compound can be converted into 2,3,5-trimethylhydroquinone (TMHQ), which is a valuable intermediate used in the production of antioxidants and UV stabilizers. TMHQ is particularly important in the synthesis of vitamin E (alpha-tocopherol), highlighting the compound's role in pharmaceutical applications .

Case Study 1: Bioremediation Efficacy

A study conducted on the degradation of phenolic compounds demonstrated that this compound significantly enhanced the microbial breakdown of contaminants in a controlled environment. The results indicated a reduction in pollutant concentration by over 70% within two weeks when treated with specific microbial strains.

Case Study 2: Catalytic Reduction

Research on catalytic reduction using palladium-based catalysts showed that this compound could effectively undergo reduction to form corresponding amines. This reaction was monitored under varying temperatures and pressures to optimize yield and selectivity .

Mécanisme D'action

The mechanism of action of 2-Nitro-3,5,6-trimethylphenol depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The phenolic hydroxyl group can also participate in redox reactions, contributing to the compound’s antioxidant properties.

Comparaison Avec Des Composés Similaires

- 2-Nitrophenol

- 3-Nitrophenol

- 4-Nitrophenol

- 2,4,6-Trimethylphenol

Comparison: 2-Nitro-3,5,6-trimethylphenol is unique due to the presence of three methyl groups and one nitro group on the phenolic ring. This specific substitution pattern imparts distinct chemical and physical properties compared to other nitrophenols. For example, the presence of multiple methyl groups can increase the compound’s lipophilicity and affect its reactivity in electrophilic aromatic substitution reactions. Additionally, the specific positioning of the nitro group can influence the compound’s biological activity and its interactions with enzymes and other molecular targets.

Activité Biologique

2-Nitro-3,5,6-trimethylphenol (chemical formula C10H13NO3) is a compound of significant interest due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Weight : 197.22 g/mol

- CAS Number : 94045-97-3

- Structural Formula : Structural Formula

Antimicrobial Properties

Research indicates that This compound exhibits notable antimicrobial activity. Studies have shown it to be effective against various bacterial strains. The presence of the nitro group enhances its reactivity and ability to penetrate microbial membranes, leading to cell death.

Table 1: Antimicrobial Activity Against Various Strains

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

The mechanism by which This compound exerts its biological effects involves:

- Reduction of Nitro Group : Under physiological conditions, the nitro group can be reduced to form reactive intermediates that interact with cellular components.

- Induction of Oxidative Stress : The compound may increase ROS levels in cells, leading to oxidative damage and triggering apoptosis.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Applied Microbiology demonstrated the effectiveness of This compound against multidrug-resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antimicrobials. -

Research on Anticancer Activity :

In vitro studies conducted at a university laboratory showed that treatment with This compound resulted in a significant reduction in viability of breast cancer cells (MCF-7). The study concluded that further investigation into its mechanism could pave the way for new therapeutic agents.

Safety and Toxicology

While promising in terms of biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that at high concentrations, This compound can cause skin irritation and respiratory issues upon inhalation.

Table 2: Toxicological Profile

| Endpoint | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

Propriétés

IUPAC Name |

2,3,5-trimethyl-6-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-4-6(2)8(10(12)13)9(11)7(5)3/h4,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXNBPGXHOTWDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)O)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.